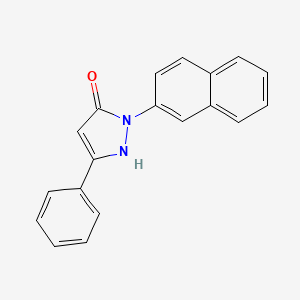

1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-19-13-18(15-7-2-1-3-8-15)20-21(19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHSWOYMOLJAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Naphthalen 2 Yl 3 Phenyl 1h Pyrazol 5 Ol and Its Structural Analogs

Classical and Modern Synthetic Strategies for Pyrazol-5-ol Core Assembly

The assembly of the pyrazol-5-ol core can be achieved through various synthetic routes, ranging from century-old classical methods to contemporary multi-component strategies.

Knorr-Type Cyclocondensation and Derivatives

The Knorr pyrazole (B372694) synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazole derivatives. jk-sci.com This reaction typically involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.com In the context of pyrazol-5-ol synthesis, a β-ketoester is a common starting material. The mechanism involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring. rsc.org The regioselectivity of the reaction is generally high, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic ketone carbonyl group of the β-ketoester. rsc.org

The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazol-5-ols by varying the substituents on both the β-ketoester and the hydrazine. This adaptability makes it a powerful tool for generating libraries of compounds for structure-activity relationship studies.

Multi-Component Reaction Approaches for Pyrazolone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have gained prominence as an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of pyrazolone-containing scaffolds.

For instance, a one-pot, three-component reaction of an aldehyde, a β-ketoester, and a hydrazine derivative can lead to the formation of highly substituted pyrazolone systems. These reactions often proceed through a cascade of condensation and cyclization steps, sometimes catalyzed by acids or bases. The use of MCRs simplifies the synthetic process, reduces waste, and allows for the rapid generation of molecular diversity.

Targeted Synthesis of 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol

The targeted synthesis of this compound can be efficiently achieved through the classical Knorr-type cyclocondensation. This specific synthesis would involve the reaction of naphthalen-2-ylhydrazine (B1348331) with ethyl benzoylacetate .

Catalytic Advancements in Pyrazol-5-ol Synthesis

The use of catalysts in organic synthesis has led to significant improvements in reaction efficiency, selectivity, and sustainability. The synthesis of pyrazol-5-ols has also benefited from these advancements.

Heterogeneous and Homogeneous Catalysis

Both homogeneous and heterogeneous catalysts have been employed to facilitate the synthesis of pyrazol-5-ols. Homogeneous catalysts, such as mineral acids (e.g., HCl, H₂SO₄) and Lewis acids, can effectively promote the cyclocondensation reaction. However, the separation and recovery of these catalysts from the reaction mixture can be challenging and may lead to product contamination.

Heterogeneous catalysts offer a practical alternative, as they can be easily separated from the reaction medium by simple filtration and can often be reused, making the process more economical and environmentally friendly. A variety of solid acid catalysts have been explored for pyrazole synthesis.

Sustainable Catalytic Systems (e.g., Nanocatalysts, Biocatalysts)

In line with the principles of green chemistry, there is a growing interest in developing sustainable catalytic systems for pyrazol-5-ol synthesis. Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, have emerged as highly efficient catalysts for a range of organic transformations. For example, magnetically separable nanocatalysts can be used to facilitate pyrazole synthesis and are easily recovered using an external magnet.

Biocatalysts, such as enzymes, represent another frontier in sustainable synthesis. Their high specificity and ability to function under mild conditions make them attractive for the synthesis of complex molecules. While the application of biocatalysts specifically for this compound synthesis is not yet reported, the broader field of biocatalysis holds promise for future developments in pyrazole synthesis.

Data Tables

Table 1: Starting Materials for the Synthesis of this compound

| Compound Name | Role in Synthesis |

| Naphthalen-2-ylhydrazine | Provides the N1-naphthalen-2-yl and N2 atoms of the pyrazole ring. |

| Ethyl benzoylacetate | Provides the C3-phenyl, C4, and C5-carbonyl carbons of the pyrazole ring. |

Table 2: Comparison of Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity. | Difficult to separate from the reaction mixture, potential for product contamination. |

| Heterogeneous | Easy separation and reusability, reduced waste. | May have lower activity compared to homogeneous counterparts, potential for leaching. |

| Nanocatalysts | High surface area, high reactivity, often recyclable. | Potential for aggregation, cost of synthesis. |

| Biocatalysts | High selectivity, mild reaction conditions, environmentally benign. | Limited substrate scope, potential for denaturation. |

Alternative Reaction Conditions for Enhanced Synthetic Efficiency

The quest for more efficient, economical, and environmentally benign synthetic routes has led to the exploration of alternative reaction conditions for the preparation of this compound and its structural analogs. Microwave-assisted organic synthesis (MAOS) and solvent-free reaction environments have emerged as powerful strategies to overcome the limitations of traditional synthetic methodologies, which often involve prolonged reaction times, harsh conditions, and the use of hazardous organic solvents. tandfonline.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach that dramatically reduces reaction times, often from hours to minutes, while improving product yields. tandfonline.comrsc.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and reaction rate. dergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed, demonstrating its potential as a superior alternative to conventional heating methods. tandfonline.comtandfonline.com

The synthesis of pyrazole scaffolds, which form the core of the target compound, is often achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. heteroletters.org Microwave irradiation has been shown to significantly accelerate this type of reaction. For instance, the synthesis of various pyrazole derivatives has been achieved in good yields within minutes under microwave irradiation, a stark contrast to the several hours required with conventional heating. heteroletters.orgnih.gov

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the available literature, the synthesis of structurally similar pyrazole derivatives provides compelling evidence for the applicability of this method. For example, the one-pot synthesis of 4-arylidenepyrazolone derivatives has been efficiently conducted under microwave irradiation in solvent-free conditions, yielding products in 51–98% yields. nih.gov Another study reports the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles in good yields with a reaction time of just 10 minutes under microwave irradiation. nih.gov

The following table summarizes the microwave-assisted synthesis of various pyrazole derivatives, illustrating the efficiency of this methodology.

| Reactants | Product | Reaction Time (min) | Power (W) | Yield (%) |

| Phenyl hydrazine, Ethyl acetoacetate, Substituted aldehydes | 4-Arylidenepyrazolone derivatives | 10 | 420 | 51-98 |

| 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl)prop-2-en-1-one, Hydrazine hydrate | 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | 10 | 280 | Good |

| Phenyl hydrazine derivatives, Substituted salicylaldehydes | Indazole derivatives (benzene-fused pyrazoles) | 35 | 50 | 77-83 |

| 4-Fluorobenzaldehyde, 1-Acetylnaphthalene, Phenyl hydrazine | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 2 | 180 | 54.82 |

Solvent-Free Reaction Environments

Conducting chemical reactions in the absence of a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification processes. tandfonline.com For the synthesis of pyrazole derivatives, solvent-free conditions, often coupled with microwave irradiation or grinding, have proven to be highly effective. jetir.orgresearchgate.net

The synthesis of pyrazole systems under solvent-free conditions has been achieved by reacting various starting materials at room temperature or with gentle heating, sometimes in the presence of a catalyst. tandfonline.com For instance, a green and environmentally friendly method for the synthesis of a series of pyrazole derivatives was developed using tetrabutylammonium bromide as a catalyst at room temperature under solvent-free conditions, affording yields of 75–86%. tandfonline.com

Furthermore, the combination of microwave assistance and solvent-free conditions represents a particularly powerful and eco-friendly synthetic strategy. nih.govnih.gov An efficient one-pot synthesis of pyrazolone derivatives has been developed using this combined approach, generating a diverse range of products in good to excellent yields. nih.gov This method avoids the use of volatile and often toxic organic solvents, making it an attractive alternative for industrial applications.

The synthesis of 1,3-diphenyl-5-arylpyrazoles has been successfully carried out under solvent-free conditions by reacting 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine at elevated temperatures, resulting in yields of 48-84%. eurekaselect.com Another example is the efficient one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals by simply refluxing the reactants under solvent-free and catalyst-free conditions, leading to excellent yields. rsc.org

The following table provides examples of solvent-free synthesis of pyrazole derivatives, highlighting the versatility and efficiency of this approach.

| Reactants | Product | Conditions | Reaction Time (h) | Yield (%) |

| 1,2-Dibenzoylhydrazines, Acetylenic compounds | Pyrazole derivatives | Tetrabutylammonium bromide, Room Temp. | Not specified | 75-86 |

| Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyrano[2,3-c]pyrazole derivatives | Ionic liquid (NMPyTs), Grinding | 0.12-0.25 | 95 |

| 2,3-Epoxy-1-phenyl-3-aryl-1-propanones, Phenylhydrazine | 1,3-Diphenyl-5-arylpyrazoles | 230 °C | 1.5 | 48-84 |

| Heterocyclic ketene aminals, 1-Phenyl-1H-pyrazol-5(4H)-ones, Triethoxymethane | 1H-Pyrazol-5(4H)-one-based heterocyclic ketene aminals | Reflux, Catalyst-free | Not specified | Excellent |

| 2,2',6,6'-Tetramethyl-3,5-heptanedione, Hydrazine monohydrate | 3,5-Di-tert-butyl-1H-pyrazole | 70 °C | 2 | 89 |

Structural Characterization and Advanced Spectroscopic Analysis of 1 Naphthalen 2 Yl 3 Phenyl 1h Pyrazol 5 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly accessible studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) data for 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol could be located. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity and spatial relationships of atoms within the molecule.

Vibrational Spectroscopy

Similarly, searches for Fourier Transform Infrared (FTIR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in the compound, did not yield any specific results for this compound.

Mass Spectrometry for Molecular Formula Confirmation

No mass spectrometry data confirming the molecular weight and formula (C₁₉H₁₄N₂O) of this compound were found in the reviewed literature.

High-Resolution Mass Spectrometry (HR-MS)

No specific high-resolution mass spectrometry data for this compound has been reported in the reviewed literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, but such an analysis has not been published.

X-ray Crystallography for Solid-State Structural Elucidation

A crystallographic study providing single-crystal X-ray diffraction data for this compound has not been found. This analysis would be essential for unequivocally determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. Without such a study, a definitive elucidation of its solid-state structure remains unconfirmed.

Tautomeric Equilibria and Isomerism in 1 Naphthalen 2 Yl 3 Phenyl 1h Pyrazol 5 Ol

Enol-Keto Tautomerism and its Chemical Significance

1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol can exist in three potential tautomeric forms, each with distinct structural and electronic characteristics.

OH form (Enol): this compound. This form possesses an aromatic pyrazole (B372694) ring and a hydroxyl group at the C5 position.

NH form (Keto): 1-(naphthalen-2-yl)-3-phenyl-1,2-dihydropyrazol-5-one. In this isomer, the proton is located on the N2 atom, resulting in a keto group at C5 and breaking the aromaticity of the pyrazole ring.

CH form (Keto): 1-(naphthalen-2-yl)-3-phenyl-2,4-dihydropyrazol-5-one. This form has a methylene (B1212753) group at the C4 position and a keto group at C5.

The equilibrium between these keto and enol forms is a critical aspect of the molecule's chemistry. frontiersin.org The predominant tautomer can exhibit different chemical reactivity, biological activity, and physical properties. For instance, the enol form can act as a phenol-like antioxidant, while the keto forms contain a reactive carbonyl group. The ability of a compound to exist in different tautomeric forms is a significant consideration in drug design, as one tautomer may bind to a biological target with much higher affinity than another. frontiersin.org The relative stability of these forms is governed by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. youtube.com For many 1-aryl-3-substituted-pyrazol-5-ones, a mixture of tautomers is often observed, with the relative populations being highly dependent on external conditions. researchgate.net

Spectroscopic Differentiation of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in pyrazolones, providing detailed insights into the structure and relative abundance of each form in solution. bohrium.comnih.gov 1H, 13C, and 15N NMR chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, allowing for the unambiguous differentiation of the OH, NH, and CH tautomers. clockss.orgresearchgate.net

Key Spectroscopic Markers:

1H NMR: The enol (OH) form is characterized by a signal for the hydroxyl proton, which is often broad and can be found at a high chemical shift (e.g., >10 ppm), especially if involved in hydrogen bonding. nih.gov The CH form shows a characteristic signal for the CH2 group at the C4 position. The NH form displays a signal for the N-H proton.

13C NMR: The chemical shift of the C5 carbon is a key indicator. In the enol (OH) form, C5 is an sp2-hybridized carbon bonded to an oxygen, resonating at a specific chemical shift. In the keto (NH and CH) forms, C5 is a carbonyl carbon and its signal appears significantly downfield (e.g., >160 ppm). nih.gov Similarly, the chemical shift of C4 can distinguish the CH form, where it is an sp3-hybridized carbon, from the OH and NH forms, where it is sp2-hybridized.

15N NMR: The nitrogen chemical shifts are also diagnostic. The involvement of a nitrogen's lone pair in hydrogen bonding or its protonation state significantly alters its shielding, leading to distinct chemical shifts for the N1 and N2 atoms in each tautomer. nih.gov

The table below summarizes typical NMR chemical shift ranges observed for different tautomers of 1,3-disubstituted pyrazol-5-ones, which are applicable for identifying the forms of this compound.

| Tautomer | Key 1H NMR Signal | Key 13C NMR Signal | Description |

|---|---|---|---|

| OH (Enol) | OH proton (>10 ppm) | C5 (~145-160 ppm) | Aromatic pyrazole ring with a hydroxyl group. C5 is sp2-hybridized. |

| NH (Keto) | NH proton | C5 (>165 ppm) | Non-aromatic ring with a carbonyl group. C5 is a keto carbon. |

| CH (Keto) | CH2 protons (~3.5 ppm) | C4 (~40 ppm), C5 (>170 ppm) | Non-aromatic ring with a methylene group at C4 and a carbonyl at C5. |

In addition to NMR, UV-Vis spectroscopy can also provide evidence for the tautomeric composition. The different electronic conjugation in the aromatic enol form versus the non-aromatic keto forms results in distinct absorption maxima. researchgate.net

Influence of Substituents on Tautomeric Preferences

The nature of the substituents at the N1 and C3 positions plays a crucial role in determining the preferred tautomeric form. bohrium.com Both electronic and steric factors contribute to the relative stability of the OH, NH, and CH isomers.

For this compound, the key substituents are the phenyl group at C3 and the naphthalen-2-yl group at N1.

N1-Substituent: The large, aromatic naphthalen-2-yl group at the N1 position generally favors the OH and NH forms over the CH form. Aryl groups at N1 tend to stabilize the conjugated systems present in the OH and NH tautomers. Studies on 1-aryl-substituted pyrazol-5-ones have shown that this substitution pattern often leads to a predominance of the OH and/or NH forms in equilibrium. researchgate.net

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of pyrazol-5-ones is highly sensitive to the solvent environment. researchgate.net Changes in solvent polarity, hydrogen-bonding capability (protic vs. aprotic), and dielectric constant can significantly shift the equilibrium from one tautomer to another. researchgate.net

Nonpolar Solvents: In nonpolar, aprotic solvents like benzene (B151609) or chloroform, the OH form is often favored. nih.govresearchgate.net This preference can be attributed to the formation of stable, hydrogen-bonded dimers of the OH tautomer or to the inherent stability of the aromatic system in a less interactive medium. nih.gov

Polar Aprotic Solvents: In polar aprotic solvents such as DMSO or DMF, the equilibrium can shift. These solvents can disrupt the intermolecular hydrogen bonds of the OH-dimers, potentially favoring the NH form, which is more polar than the OH form. For some 1-aryl derivatives, DMSO has been shown to support a mixture of OH and NH tautomers. clockss.orgresearchgate.net

Polar Protic Solvents: In polar protic solvents like methanol (B129727) or water, the situation is more complex. These solvents can form hydrogen bonds with both the proton-donor and proton-acceptor sites on the pyrazolone (B3327878) molecule, potentially stabilizing any of the three forms. The CH form has been observed to be more prevalent in highly polar, protic media for certain pyrazolone structures. researchgate.net

The general trend for 1-aryl-3-phenyl-pyrazol-5-ones is summarized below.

| Solvent Type | Example Solvents | Predominant Tautomer(s) for 1-Aryl-Pyrazol-5-ones |

|---|---|---|

| Nonpolar Aprotic | Benzene, Cyclohexane, CDCl3 | OH and/or CH form researchgate.netresearchgate.net |

| Polar Aprotic | DMSO, DMF | NH and/or OH form clockss.orgresearchgate.net |

| Polar Protic | Ethanol (B145695), Methanol | Often a mixture, can favor CH or NH forms researchgate.netresearchgate.net |

This pronounced dependence on the solvent highlights the dynamic nature of the tautomeric equilibrium in this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(naphthalen-2-yl)-3-phenyl-1,2-dihydropyrazol-5-one |

| 1-(naphthalen-2-yl)-3-phenyl-2,4-dihydropyrazol-5-one |

| 3-methoxy-1-phenyl-1H-pyrazole |

| 1-phenyl-1H-pyrazol-3-ol |

| 2-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| 1-phenyl-1H-pyrazol-3-yl acetate |

| 4-bromo-1-phenyl-1H-pyrazol-3-ol |

| 4-iodo-1-phenyl-1H-pyrazol-3-ol |

| 1-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |

| 3-methyl-1-phenyl pyrazol-5-one |

| 1,3-diphenyl pyrazol-5-one |

| 1,3,5-trihydroxy-2,4,6-trimethylsulfonic acid |

| 1,3,5-trihydroxybenzene |

Computational and Theoretical Investigations of 1 Naphthalen 2 Yl 3 Phenyl 1h Pyrazol 5 Ol

Prediction of Spectroscopic Parameters

For analogous pyrazole (B372694) compounds, theoretical studies have been conducted to correlate predicted spectra with experimental findings. nih.gov For instance, in studies of other pyrazole derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) have been successfully employed to analyze their spectroscopic characteristics. nih.gov Such analyses help in the assignment of vibrational modes and in understanding the electronic transitions observed in UV-Vis spectra. nih.gov However, specific computed values for 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol are not documented in the available literature.

Fictional Representative Data Table for Predicted Spectroscopic Parameters (Note: This data is illustrative and not based on actual published research for the specific compound)

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR (ppm) | |

| OH Proton | 10.5 |

| Pyrazole CH | 6.2 |

| Phenyl Protons | 7.2 - 7.6 |

| Naphthyl Protons | 7.8 - 8.5 |

| ¹³C NMR (ppm) | |

| Pyrazole C-OH | 160.1 |

| Pyrazole C-Ph | 145.2 |

| Pyrazole CH | 98.7 |

| Phenyl Carbons | 125.0 - 135.0 |

| Naphthyl Carbons | 120.0 - 140.0 |

| IR (cm⁻¹) | |

| O-H Stretch | 3450 |

| C=N Stretch | 1590 |

| Aromatic C-H Stretch | 3050 |

| UV-Vis λmax (nm) | |

| π - π* transition | 280, 320 |

Theoretical Modeling of Tautomerism and Conformational Isomerism

The tautomeric and conformational landscape of pyrazol-5-ol derivatives is a subject of significant interest in computational chemistry. researchgate.netmdpi.com For this compound, several tautomeric forms are possible, primarily the hydroxyl (OH), methylene (B1212753) (CH), and amino (NH) forms. researchgate.net Theoretical modeling, often using DFT and ab initio methods, can elucidate the relative stabilities of these tautomers and the energy barriers for their interconversion. fu-berlin.de

Studies on structurally related 1-substituted pyrazol-5-ones have shown that the relative stability of the tautomers is influenced by the nature of the substituents and the solvent environment. nih.gov For example, in many 1-phenyl-3-substituted pyrazol-5-ones, the CH and OH forms are often found to be the most stable. The presence of bulky substituents, such as the naphthalen-2-yl group, can be expected to influence the conformational preferences of the molecule, particularly the dihedral angles between the pyrazole ring and the aromatic substituents.

While specific computational studies on the tautomerism and conformational isomerism of this compound have not been reported, general principles from related pyrazole systems suggest that a comprehensive theoretical investigation would involve geometry optimization of all possible tautomers and conformers, followed by calculation of their relative energies to determine the most stable forms. fu-berlin.de The influence of solvent is often modeled using methods like the Polarizable Continuum Model (PCM).

Fictional Representative Data Table for Theoretical Modeling of Tautomerism (Note: This data is illustrative and not based on actual published research for the specific compound)

| Tautomer/Conformer | Relative Energy (kcal/mol) (Gas Phase - Illustrative) | Relative Energy (kcal/mol) (In Water - Illustrative) | Key Dihedral Angles (°) (Illustrative) |

| OH-Tautomer | |||

| Conformer A | 0.00 | 0.00 | Pyrazole-Naphthyl: 35.2, Pyrazole-Phenyl: 25.8 |

| Conformer B | 1.25 | 1.10 | Pyrazole-Naphthyl: 145.3, Pyrazole-Phenyl: 26.1 |

| CH-Tautomer | |||

| Conformer C | 2.50 | 3.10 | Pyrazole-Naphthyl: 40.1, Pyrazole-Phenyl: 30.5 |

| NH-Tautomer | |||

| Conformer D | 5.80 | 4.50 | Pyrazole-Naphthyl: 38.7, Pyrazole-Phenyl: 28.9 |

Chemical Reactivity and Mechanistic Pathways of 1 Naphthalen 2 Yl 3 Phenyl 1h Pyrazol 5 Ol

Reactions with Electrophilic Reagents

The 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol ring system exhibits nucleophilic character, primarily at the C4 position and the exocyclic oxygen atom. This dual reactivity is a consequence of keto-enol tautomerism, which allows the molecule to react as either a carbon or an oxygen nucleophile. The regioselectivity of electrophilic attack is often dependent on the reaction conditions.

Key electrophilic reactions include:

Acylation: The reaction with acylating agents like aroyl chlorides can lead to either C-acylation at the C4 position or O-acylation at the C5-hydroxyl group. Selective C-acylation is typically achieved under basic conditions, for instance, by using calcium hydroxide to form a calcium complex. This complex directs the acylating agent to the C4 position, preventing the formation of the O-acylated ester product, which is often favored under kinetic control. rsc.orgresearchgate.net This selectivity is crucial for synthesizing derivatives like 4-acyl-pyrazolones, which are important intermediates.

Halogenation: Pyrazolones readily undergo halogenation at the C4 position with reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). Studies on structurally similar 3-aryl-1H-pyrazol-5-amines have shown that these reactions proceed efficiently to yield 4-halo-derivatives. beilstein-archives.org For instance, the reaction of 1-(naphthalen-2-ylsulfonyl)-3-phenyl-1H-pyrazol-5-amine with NCS yields the corresponding 4-chloro derivative. beilstein-archives.org

The reactivity of the pyrazole (B372694) ring is influenced by the electronic nature of its substituents. The electron-donating character of the hydroxyl group (in its enol form) activates the ring, particularly the C4 position, towards electrophilic aromatic substitution. researchgate.netlibretexts.orgyoutube.comstackexchange.com

Reactions with Nucleophilic Reagents

While the pyrazolone (B3327878) ring itself is inherently nucleophilic, its derivatives can be engineered to react with nucleophiles. Functionalization of the pyrazolone core is a prerequisite for most nucleophilic reactions.

Nucleophilic Addition to C4-Substituents: When the C4 position is functionalized with an electrophilic group, such as in a 4-acyl or 4-formyl derivative, it becomes susceptible to nucleophilic attack. For example, the carbonyl carbon of a 4-acyl group can be attacked by various nucleophiles.

Reactions of Chalcone Derivatives: Chalcones derived from 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde serve as excellent Michael acceptors. nih.gov The α,β-unsaturated ketone moiety in these chalcones readily undergoes conjugate addition with nucleophiles like hydrazine (B178648) or hydroxylamine, leading to the formation of new heterocyclic rings. nih.gov

Mechanistic Studies of Functionalization and Derivatization

The active methylene (B1212753) group at the C4 position of this compound is central to its participation in C-C bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active C4 methylene group with aldehydes or ketones in the presence of a basic catalyst. nih.gov The reaction typically proceeds via the formation of a carbanion at C4, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a 4-arylmethylene derivative. This method has been extensively used to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s. rsc.orgresearchgate.netcore.ac.uknih.govresearchgate.netresearchgate.netrsc.org In this tandem reaction, one molecule of pyrazolone first undergoes a Knoevenagel condensation with an aromatic aldehyde. researchgate.net

Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated system, is an excellent Michael acceptor. researchgate.net A second molecule of the pyrazolone can then act as a Michael donor, adding to the activated double bond to form the bis-pyrazolone product. rsc.orgresearchgate.net Chiral catalysts, such as quinine derivatives, have been employed to achieve asymmetric Michael additions, leading to the synthesis of chiral pyrazole derivatives with high enantioselectivity. nih.govbuchler-gmbh.comrsc.org

A notable variation is the anti-Michael addition, a rare reaction pathway observed in the rearrangement of certain complex heterocyclic systems derived from pyrazolones. nih.gov

| Pyrazolone Reactant | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Benzaldehyde | Ce(SO4)2·4H2O, Water/Ethanol (B145695) | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 98% | core.ac.uk |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-Chlorobenzaldehyde | [Dsim]AlCl4, Solvent-free | 4,4'-((4-Chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 96% | rsc.org |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-Nitrobenzaldehyde | Sodium Acetate, Aqueous Ethanol | 4,4'-((4-Nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 92% | researchgate.netnih.gov |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Benzaldehyde | Catalyst-free, Reflux | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | High | researchgate.net |

The functionalized derivatives of this compound are versatile precursors for building more complex heterocyclic systems.

Synthesis of Pyrazolines and Isoxazolines: Chalcones derived from 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be cyclized with hydrazine hydrate or hydroxylamine hydrochloride. nih.gov The reaction with hydrazine hydrate yields a bipyrazole system, where a new pyrazoline ring is attached to the C4 position of the original pyrazole. Similarly, reaction with hydroxylamine hydrochloride results in the formation of an isoxazoline ring. nih.gov

Synthesis of Chromones and Pyrazoles: In a multi-step sequence, chalcones prepared from 3-(naphthalen-3-yl)-1H-pyrazol-4-carbaldehyde and o-hydroxy acetophenones can be treated with iodine in DMSO to yield chromone derivatives. These chromones can subsequently react with hydrazine to form a new pyrazole ring, demonstrating a pathway for constructing complex, fused heterocyclic structures. asianpubs.org

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenylpropenone | Hydrazine Hydrate | 5-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | 70% | nih.gov |

| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenylpropenone | Hydroxylamine Hydrochloride | 5-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydroisoxazole | 81% | nih.gov |

| 1-(2-Hydroxyphenyl)-3-(3-naphthalen-3-yl)-1-(phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Iodine/DMSO | 2-(3-(1,3-Diphenyl-1H-pyrazol-4-yl)naphthalen-2-yl)-4H-chromen-4-one | N/A | asianpubs.org |

The synthesis of pyrazoles often proceeds through a pyrazoline intermediate, which is the 4,5-dihydro derivative. The final step to obtain the aromatic pyrazole ring is an oxidative aromatization. researchgate.net This dehydrogenation reaction is a key transformation in pyrazole chemistry.

A variety of oxidizing agents can be employed for this purpose, including glacial acetic acid, which has been used effectively in the synthesis of related compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.comresearchgate.net The reaction mechanism involves the removal of two hydrogen atoms from the C4 and C5 positions of the pyrazoline ring, leading to the formation of a new double bond and the establishment of the aromatic system. researchgate.net Other methods for oxidative aromatization have also been developed, showcasing the importance of this step in the synthesis of pyrazole-containing compounds. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: The synthesis and functionalization of pyrazolones often involve challenges of regioselectivity.

Pyrazole Ring Formation: The initial synthesis of the pyrazole ring via condensation of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers. The specific isomer formed, this compound, depends on the precise reaction conditions and the relative reactivity of the two carbonyl groups in the diketone precursor.

Electrophilic Substitution: As discussed in Section 6.1, the reaction of the pyrazolone with electrophiles presents a C- vs. O-acylation/alkylation challenge. The outcome is highly dependent on factors such as the solvent, base, and the nature of the electrophile. rsc.org The formation of a metal chelate, for instance with Ca(OH)₂, can effectively block the oxygen atom and direct electrophilic attack to the C4 carbon, ensuring high regioselectivity for C-acylation. rsc.org

Stereoselectivity: When reactions at the C4 position create a new chiral center, controlling the stereochemical outcome is a significant synthetic goal. The development of asymmetric catalysis has enabled the synthesis of chiral pyrazolones with high enantioselectivity. thieme-connect.combohrium.com

In Michael additions to form 4,4'-(arylmethylene)bis(pyrazolones), the reaction creates a stereocenter at the benzylic carbon. While often performed under achiral conditions to yield a racemic mixture, asymmetric variants using chiral organocatalysts can produce enantioenriched products.

The enantioselective synthesis of pyrazolones with a quaternary stereocenter at the C4 position is an active area of research. thieme-connect.combohrium.comrsc.orgnih.gov This is often achieved through catalytic asymmetric reactions such as Michael additions, allylic alkylations, and electrophilic aminations on 4-substituted pyrazolones. bohrium.comacs.org

Coordination Chemistry of 1 Naphthalen 2 Yl 3 Phenyl 1h Pyrazol 5 Ol As a Ligand

Design and Synthesis of Metal Complexes Featuring Pyrazol-5-ol Ligands

The design of metal complexes with 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol is predicated on the ligand's ability to exist in different tautomeric forms, primarily the keto and enol forms. This tautomerism, coupled with the presence of multiple potential donor atoms (the two nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl/keto group), allows for a variety of coordination modes. The synthesis of metal complexes with this ligand typically involves the reaction of the pyrazol-5-ol with a suitable metal salt in an appropriate solvent.

The general synthetic route can be represented as follows:

Step 1: Synthesis of the Ligand: The ligand, this compound, is typically synthesized through a condensation reaction between a β-ketoester and a substituted hydrazine (B178648). For instance, the reaction of ethyl benzoylacetate with 2-naphthylhydrazine would yield the desired pyrazol-5-ol.

Step 2: Complexation with Metal Ions: The synthesized ligand is then reacted with a metal salt (e.g., acetates, chlorides, or nitrates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a solvent such as ethanol (B145695) or methanol (B129727). The reaction mixture is often refluxed to ensure complete complex formation. The resulting metal complex precipitates out of the solution and can be isolated by filtration, washed, and dried. orientjchem.org

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. Common stoichiometries for bidentate pyrazol-5-ol ligands are 1:1 and 1:2 (metal:ligand).

Ligand Binding Modes and Structural Diversity in Metal Complexes

This compound can coordinate to metal ions in several ways, leading to a rich structural diversity in its metal complexes. The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The primary binding modes observed for analogous pyrazol-5-ol ligands include:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the pyrazole ring, typically the N2 atom, which is a pyridine-type nitrogen.

Bidentate Chelation: This is a common coordination mode where the ligand acts as a bidentate chelating agent, binding to the metal ion through the oxygen atom of the deprotonated hydroxyl group and the N2 atom of the pyrazole ring. This forms a stable five-membered chelate ring.

Bridging Coordination: The pyrazol-5-ol ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur through the N1 and N2 atoms of the pyrazole ring or through a combination of N and O donor atoms, leading to the formation of polynuclear complexes.

Spectroscopic and Crystallographic Characterization of Coordination Compounds

The characterization of metal complexes of this compound relies on a combination of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. The disappearance of the broad O-H stretching band (typically around 3400 cm⁻¹) of the free ligand upon complexation indicates the deprotonation of the hydroxyl group and its coordination to the metal ion. Shifts in the C=O and C=N stretching frequencies also provide evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are expected to change. For instance, a downfield shift of the pyrazole ring protons can indicate coordination through the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment of the metal ion. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. These transitions are sensitive to the geometry of the complex.

Crystallographic Techniques:

| Spectroscopic Data for a Representative Cu(II) Complex of a Structurally Similar Pyrazol-5-ol Ligand | |

| Technique | Observed Features |

| IR (cm⁻¹) | Disappearance of ν(O-H), Shift of ν(C=O) to lower frequency, Appearance of ν(M-O) and ν(M-N) |

| UV-Vis (nm) | Bands corresponding to π-π* and n-π* transitions of the ligand, and d-d transitions of the Cu(II) ion. |

Application of Metal Complexes in Catalysis and Materials Science (e.g., Sensors)

Metal complexes of pyrazole-based ligands have shown significant promise in various applications, particularly in catalysis and as sensors.

Catalysis:

Protic pyrazole complexes have been investigated for their catalytic activity in various chemical transformations. The presence of a Brønsted acidic NH group in the pyrazole ring can lead to metal-ligand cooperation in catalytic cycles. nih.gov While specific catalytic applications of this compound complexes are yet to be extensively reported, related pyrazole complexes have shown activity in oxidation reactions. researchgate.net The electronic properties of the naphthalene (B1677914) and phenyl substituents could potentially be tuned to modulate the catalytic activity of the corresponding metal complexes.

Materials Science (Sensors):

Pyrazole-based ligands are excellent candidates for the development of fluorescent chemosensors for the detection of metal ions. nih.gov The fluorescence properties of these ligands can be significantly altered upon coordination with a metal ion, leading to a "turn-on" or "turn-off" fluorescence response. The mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.gov

For instance, a pyrazole-based sensor can exhibit a selective fluorescence enhancement in the presence of a specific metal ion like Zn²⁺ or Fe³⁺. nih.govrsc.org The large π-conjugated system of the naphthalene and phenyl groups in this compound suggests that its metal complexes could possess interesting photophysical properties, making them promising candidates for the development of new fluorescent sensors.

| Potential Applications of Metal Complexes of this compound | |

| Application Area | Potential Role of the Complex |

| Catalysis | Catalyst for oxidation reactions, C-C coupling reactions. |

| Sensors | Fluorescent chemosensor for the selective detection of metal ions. |

| Materials Science | Component in the design of novel functional materials with specific optical or magnetic properties. |

Advanced Applications in Materials Science and Analytical Chemistry

Development of Fluorescent Dyes and Optical Materials

The inherent fluorescence of the naphthalene (B1677914) group, coupled with the electron-rich pyrazole (B372694) ring, makes 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol a promising candidate for the development of new fluorescent dyes and optical materials. Naphthalene derivatives are well-regarded for their photophysical properties, including high quantum yields and excellent photostability, which are critical for applications in optical devices and imaging. nih.gov The photoluminescence characteristics of such compounds are often influenced by the solvent polarity and the nature of substituents on the aromatic rings.

Research on structurally similar pyrazole derivatives has demonstrated their potential as fluorophores. For instance, the introduction of different functional groups to the pyrazole or phenyl rings can modulate the emission wavelength and intensity, allowing for the fine-tuning of their optical properties for specific applications. While specific photophysical data for this compound is not extensively documented, the general properties of related compounds suggest its potential utility in this area.

Table 1: General Photophysical Properties of Naphthalene-Pyridine Based Boron(III) Complexes

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| P1 | 352 | 430 | 18 |

| P2 | 354 | 432 | 15 |

| P3 | 356 | 435 | 12 |

| P4 | 362 | 445 | 25 |

| P5 | 365 | 450 | 22 |

| P6 | 370 | 465 | 30 |

Note: Data is illustrative of pyridine-pyrazolate bound boron(III) diaryl complexes and not specific to this compound. Data sourced from a study on related compounds. nih.gov

Utilization as Analytical Reagents for Metal Ion Detection or Separation

The pyrazol-5-ol tautomer of the parent compound contains a hydroxyl group and nitrogen atoms that can act as coordination sites for metal ions. This structural feature makes it a viable candidate for use as an analytical reagent for the detection and separation of metal ions. Naphthalene-based fluorescent probes, in particular, have shown excellent sensitivity and selectivity for various metal ions. nih.govnih.gov

The binding of a metal ion to the pyrazole moiety can lead to a significant change in the compound's fluorescence properties, such as enhancement (chelation-enhanced fluorescence) or quenching (chelation-enhanced quenching). This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of specific metal ions. For example, a naphthalene derivative fluorescent probe has been successfully used for the detection of Al³⁺ with a low detection limit. nih.gov While specific studies on this compound as a metal ion sensor are limited, the principles established with similar compounds suggest its potential in this application.

Table 2: Performance of a Naphthalene Derivative Fluorescent Probe for Al³⁺ Detection

| Parameter | Value |

|---|---|

| Linear Range | 1 × 10⁻⁶–14 × 10⁻⁶ mol/L |

| Detection Limit | 8.73 × 10⁻⁸ mol/L |

| Binding Ratio (Probe:Al³⁺) | 2:1 |

| Binding Constant (Ka) | 1.598 × 10⁵ M⁻¹ |

Note: This data is for a specific naphthalene derivative fluorescent probe and serves as an example of the potential application. nih.gov

Photochromic Properties and Photoinduced Transformations

Pyrazolone (B3327878) derivatives are known to exhibit photochromism, a reversible transformation between two forms having different absorption spectra, upon exposure to electromagnetic radiation. This property is often attributed to a photoinduced tautomerization between the enol and keto forms of the pyrazol-5-ol ring. While specific research into the photochromic behavior of this compound is not widely available, related pyrazolone compounds have been shown to undergo such transformations. This suggests that the title compound could also possess photochromic properties, making it a candidate for applications in optical data storage, molecular switches, and smart materials.

Applications in Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. imist.manih.govnih.gov These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process. The naphthalene and pyrazole moieties in this compound provide multiple sites for adsorption on a metal surface.

Studies on pyrazole and naphthalene derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. imist.manih.govnih.gov The inhibition efficiency of these compounds typically increases with concentration. While specific electrochemical data for this compound is not available, the performance of analogous compounds suggests its potential in this application.

Table 3: Corrosion Inhibition Efficiency of a Pyrazole-Based Inhibitor on Mild Steel

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 25.4 | - |

| 50 | 2.54 | 90 |

| 100 | 1.27 | 95 |

| 200 | 0.76 | 97 |

| 300 | 0.51 | 98 |

Note: This data is for a representative pyrazole-based inhibitor and illustrates the general trend observed in corrosion inhibition studies. nih.gov

Design of Novel Catalysts for Organic Transformations

The pyrazole nucleus is a versatile scaffold in coordination chemistry and can be used to design ligands for various catalytic applications. The nitrogen atoms of the pyrazole ring can coordinate with metal centers to form stable complexes that can catalyze a wide range of organic transformations. While the direct catalytic application of this compound has not been extensively reported, its structural features suggest potential for development into a ligand for catalysis. By modifying the substituents on the phenyl and naphthalene rings, it may be possible to tune the electronic and steric properties of the resulting metal complexes to achieve high catalytic activity and selectivity.

Future Research Directions and Concluding Perspectives

Innovations in Green Synthetic Methodologies for Pyrazol-5-ol Derivatives

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol and related compounds is increasingly geared towards green chemistry principles, which prioritize efficiency, safety, and environmental stewardship. orientjchem.org

Future research will likely focus on refining and expanding upon several key green synthetic strategies:

Microwave-Assisted Synthesis: This technique has been shown to drastically reduce reaction times and improve yields for pyrazole synthesis by providing uniform and rapid heating. orientjchem.org Further research could optimize microwave parameters specifically for the synthesis of bulky derivatives like this compound, potentially enabling solvent-free or near-solvent-free conditions. orientjchem.org

Ultrasound-Assisted Reactions: Sonication offers another energy-efficient pathway for chemical reactions. The use of ultrasound has been reported for the synthesis of pyrano[2,3-c]pyrazoles, demonstrating high yields in short reaction times. mdpi.com Applying this technique to the synthesis of pyrazol-5-ols could enhance reaction rates and reduce the need for harsh catalysts.

Aqueous and Alternative Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and safety. researchgate.net Methodologies using magnetized distilled water have demonstrated eco-friendly, catalyst-free synthesis of bis-pyrazolone derivatives with high yields and simplified workup procedures. semanticscholar.org Future work will likely explore the solubility and reactivity of precursors for this compound in such novel aqueous systems.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom and step economy. mdpi.com Developing a one-pot MCR for this compound would represent a significant advancement in its sustainable production.

Heterogeneous Catalysis: The development of recyclable, solid-phase catalysts, such as nano-ZnO, offers a green alternative to homogeneous catalysts that are often difficult to separate from the reaction mixture. mdpi.com Research into novel nanocatalysts or supported catalysts could provide highly efficient and reusable options for pyrazol-5-ol synthesis. mdpi.com

These innovations aim to make the synthesis of pyrazol-5-ol derivatives not only more efficient but also fundamentally more sustainable, aligning chemical production with global environmental goals.

Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound core is an excellent building block for creating larger, more complex molecular structures with tailored functions. The naphthalene (B1677914) and phenyl groups provide sites for further functionalization, and the pyrazole ring itself can participate in various intermolecular interactions.

Future research in this area will likely pursue several exciting directions:

Supramolecular Assemblies: The pyrazole core, with its hydrogen bond donor (N-H) and acceptor (N, O) sites, is well-suited for directing the formation of ordered supramolecular structures. Research has shown that other substituted pyrazoles can form two-dimensional networks through hydrogen bonding. rsc.org By modifying the peripheral naphthalene and phenyl rings, it may be possible to guide the self-assembly of this compound into complex, pre-designed architectures like chains, sheets, or porous frameworks.

Multi-Scaffold Molecules: The core scaffold can be covalently linked to other functional molecular units to create multifunctional compounds. For example, attaching other heterocyclic systems like isoxazole (B147169) or pyridine (B92270) could lead to novel compounds with unique electronic or coordination properties. researchgate.net The synthesis of (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one demonstrates how the core naphthyl-phenyl-pyrazole structure can be extended with conjugated linkers, opening the door to more elaborate designs. rsc.org

Dendrimers and Polymers: Using the pyrazole derivative as a core or a repeating unit could lead to the development of novel dendrimers or polymers. Such macromolecules could find applications in materials science, for instance, as components in organic electronics or as specialized coatings.

Complex Ligand Design: The pyrazole nucleus is a well-established ligand in coordination chemistry. semanticscholar.org By introducing additional coordinating groups onto the naphthalene or phenyl rings, the this compound scaffold could be transformed into a sophisticated chelating agent for specific metal ions, with potential applications in catalysis or sensing.

The exploration of these complex architectures will move the utility of this pyrazole scaffold beyond simple small molecules into the realm of advanced materials and functional molecular systems.

Advanced Computational Modeling for Predictable Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. For pyrazole derivatives, computational methods are already providing deep insights into their electronic structure, reactivity, and potential interactions. nih.gov

The future of computational modeling for this compound will involve more sophisticated and predictive approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic and reactive properties of pyrazole derivatives, including identifying reactive sites and understanding molecular electrostatic potential. orientjchem.org Future studies will likely employ higher-level DFT methods to more accurately predict spectroscopic properties, reaction mechanisms, and photophysical behavior, which is crucial for applications in materials science.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior and conformational flexibility of molecules. nih.gov For complex architectures built from the pyrazole scaffold, MD simulations will be essential for understanding their self-assembly processes, their stability in different environments, and their interactions with other molecules or surfaces.

Integration with Machine Learning (ML): A significant future direction is the integration of computational chemistry with machine learning. nih.gov By training ML models on large datasets generated from quantum mechanical calculations, it will be possible to rapidly predict the properties of new, unsynthesized pyrazole derivatives. This "in silico" screening could dramatically accelerate the discovery of compounds with desired electronic, optical, or material properties, saving significant time and experimental resources. nih.gov

Predictive Reactivity Models: Advanced modeling can be used to create detailed reactivity landscapes, predicting the outcomes of various chemical reactions involving the pyrazole scaffold. researchgate.net This would allow chemists to rationally design synthetic pathways and explore novel functionalizations with a higher probability of success.

These advanced computational tools will transition the study of pyrazole derivatives from a descriptive to a predictive science, enabling the rational design of molecules with precisely tailored functions.

Expanding the Scope of Non-Biological Applications in Emerging Technologies

While pyrazole derivatives are extensively studied for their biological activities, their unique electronic and photophysical properties make them highly attractive for a range of non-biological applications in emerging technologies. semanticscholar.orgnih.gov The this compound scaffold, with its extended π-conjugated system, is particularly promising in this regard.

Future research is poised to explore the following application areas:

Organic Electronics: Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their excellent luminescent and charge-transport properties, making them valuable materials for Organic Light-Emitting Diodes (OLEDs). nih.gov They can function as both the hole-transporting layer and the emitting layer. nih.gov The high fluorescence potential of the this compound scaffold suggests it could be developed into a novel emitter, potentially for deep-blue OLEDs, which are critical for displays and solid-state lighting. rsc.orgroyal-chem.com

Chemosensors: The pyrazole core is an effective structural component and fluorophore for chemical sensors. researchgate.net Pyrazole-based molecules have been designed as "turn-on" or "turn-off" fluorescent sensors for detecting environmentally and biologically important species, such as metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺) and anions. orientjchem.orgresearchgate.net The this compound scaffold could be functionalized with specific binding sites to create highly selective and sensitive colorimetric or fluorescent probes. nih.gov

Catalysis: Pyrazole derivatives can act as ligands to form coordination complexes that function as catalysts in organic synthesis. semanticscholar.org Research could focus on developing novel catalysts based on the this compound scaffold for applications in areas such as polymerization or asymmetric synthesis. semanticscholar.org

Advanced Materials: The versatility of the pyrazole ring allows for its incorporation into various materials. Pyrazole derivatives are used in the manufacturing of dyes and have potential in the development of conductive polymers and photovoltaic materials for solar energy conversion. The thermal stability and electronic properties of the target scaffold could be harnessed to create new functional polymers or materials with unique optical properties.

By shifting focus beyond medicinal chemistry, researchers can unlock the full potential of this compound and its derivatives, contributing to advancements in materials science, environmental monitoring, and electronics.

Q & A

Q. What are the common synthetic routes for 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-diones with phenylhydrazine in ethanol/acetic acid under reflux (7–12 hours). For example, reports a 45% yield after purification via silica gel chromatography and recrystallization. Optimization strategies include:

- Adjusting stoichiometric ratios of diketone and hydrazine derivatives.

- Using glacial acetic acid as a catalyst to accelerate cyclization.

- Recrystallization in ethanol to improve purity .

Table 1: Representative Synthesis Conditions

| Reagents | Solvent | Time (h) | Yield | Purification Method |

|---|---|---|---|---|

| Phenylhydrazine, diketone | Ethanol/AcOH | 7 | 45% | Silica gel column, ethanol recrystallization |

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, dihedral angles (e.g., pyrazole ring vs. naphthalene: ~16.8°), and hydrogen-bonding networks (e.g., O–H···N interactions) .

- NMR spectroscopy: H NMR identifies tautomeric forms (e.g., keto-enol equilibrium) via hydroxyl proton signals (~δ 12–14 ppm). C NMR confirms aromatic substituents .

- IR spectroscopy: Detects O–H stretching (~3200 cm) and C=N/C=C vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass spectrometry results)?

Discrepancies may arise from tautomerism, impurities, or crystallographic disorder. Methodological approaches include:

- Variable-temperature NMR: To observe dynamic tautomeric equilibria (e.g., enol ↔ keto forms).

- High-resolution mass spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]) and rule out adducts.

- SC-XRD refinement (SHELXL): Validate geometric parameters and resolve crystallographic ambiguities .

Q. What strategies are effective for improving synthetic yields of pyrazole derivatives with bulky substituents?

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity (e.g., uses μW heating at 90°C for 2 hours).

- Lewis acid catalysts: Enhance cyclization efficiency (e.g., ZnCl or FeCl).

- Solvent optimization: Polar aprotic solvents (e.g., DMF) may stabilize intermediates .

Q. How do computational methods (e.g., DFT) aid in understanding electronic properties and reactivity?

- Density Functional Theory (DFT): Predicts frontier molecular orbitals (HOMO/LUMO) to explain charge transfer interactions. For example, the hydroxyl group at position 5 increases electron density on the pyrazole ring, enhancing nucleophilic reactivity .

- Molecular docking: Models interactions with biological targets (e.g., enzymes or receptors) to guide derivative design .

Methodological Challenges and Solutions

Q. What are the best practices for characterizing tautomerism in 1H-pyrazol-5-ol derivatives?

- Combined spectroscopic analysis:

- H NMR in DMSO-d: Detects enolic protons.

- X-ray crystallography: Confirms dominant tautomeric form in the solid state.

Q. How can researchers design derivatives to enhance biological activity while maintaining stability?

- Structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., –NO) at the phenyl ring to improve metabolic stability.

- Replace naphthalene with substituted aryl groups (e.g., 4-fluorophenyl) to modulate lipophilicity .

Data Contradiction Analysis

Q. Why might SC-XRD data conflict with solution-phase spectroscopic observations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.